Cas no 1394291-37-2 (4-(4-Bromo-3-methoxybenzyl)morpholine)

4-(4-Bromo-3-methoxybenzyl)morpholine is a brominated aromatic compound featuring a morpholine moiety, commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural attributes include a bromine substituent at the 4-position and a methoxy group at the 3-position of the benzene ring, enhancing its reactivity in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The morpholine group contributes to improved solubility and stability, making it valuable for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its versatile reactivity and well-defined synthetic pathway. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-(4-Bromo-3-methoxybenzyl)morpholine structure
1394291-37-2 structure
商品名:4-(4-Bromo-3-methoxybenzyl)morpholine
CAS番号:1394291-37-2
MF:C12H16BrNO2
メガワット:286.164942741394
MDL:MFCD22543706
CID:5078700

4-(4-Bromo-3-methoxybenzyl)morpholine 化学的及び物理的性質

名前と識別子

    • 4-(4-Bromo-3-methoxybenzyl)morpholine
    • 4-[(4-BROMO-3-METHOXYPHENYL)METHYL]MORPHOLINE
    • Z1453
    • MDL: MFCD22543706
    • インチ: 1S/C12H16BrNO2/c1-15-12-8-10(2-3-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
    • InChIKey: XWHNRFDOPNULOD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1OC)CN1CCOCC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • トポロジー分子極性表面積: 21.7
  • 疎水性パラメータ計算基準値(XlogP): 2

4-(4-Bromo-3-methoxybenzyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB516295-500 mg
4-(4-Bromo-3-methoxybenzyl)morpholine
1394291-37-2
500MG
€385.50 2023-04-17
abcr
AB516295-1g
4-(4-Bromo-3-methoxybenzyl)morpholine; .
1394291-37-2
1g
€439.00 2025-02-17
abcr
AB516295-5g
4-(4-Bromo-3-methoxybenzyl)morpholine; .
1394291-37-2
5g
€1431.80 2025-02-17
abcr
AB516295-250mg
4-(4-Bromo-3-methoxybenzyl)morpholine; .
1394291-37-2
250mg
€246.10 2025-02-17
Ambeed
A658669-1g
4-(4-Bromo-3-methoxybenzyl)morpholine
1394291-37-2 97%
1g
$396.0 2024-04-24
Aaron
AR01NC77-1g
4-(4-Bromo-3-methoxybenzyl)morpholine
1394291-37-2 95%
1g
$461.00 2025-02-12
abcr
AB516295-500mg
4-(4-Bromo-3-methoxybenzyl)morpholine
1394291-37-2
500mg
€385.50 2023-09-02
abcr
AB516295-1 g
4-(4-Bromo-3-methoxybenzyl)morpholine
1394291-37-2
1g
€519.00 2023-04-17
Chemenu
CM502060-1g
4-(4-Bromo-3-methoxybenzyl)morpholine
1394291-37-2 97%
1g
$392 2023-02-02
Aaron
AR01NC77-500mg
4-(4-Bromo-3-methoxybenzyl)morpholine
1394291-37-2 95%
500mg
$346.00 2025-02-12

4-(4-Bromo-3-methoxybenzyl)morpholine 関連文献

4-(4-Bromo-3-methoxybenzyl)morpholineに関する追加情報

Introduction to 4-(4-Bromo-3-methoxybenzyl)morpholine (CAS No. 1394291-37-2)

4-(4-Bromo-3-methoxybenzyl)morpholine, identified by the chemical identifier CAS No. 1394291-37-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a 4-bromo-3-methoxybenzyl side chain, which is attached to the morpholine ring, imparting unique chemical and pharmacological properties.

The 4-bromo-3-methoxybenzyl moiety is a key feature that contributes to the compound's reactivity and interaction with biological targets. The bromine atom at the para position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the methoxy group at the meta position introduces steric and electronic influences that modulate the overall pharmacokinetic profile. These structural elements are critical in determining the compound's efficacy and selectivity in biological systems.

In recent years, there has been a surge in research focused on developing novel morpholine derivatives as pharmacological agents. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The morpholine core is known for its ability to interact with biological macromolecules, particularly enzymes and receptors, which makes it an attractive scaffold for drug design.

One of the most compelling aspects of 4-(4-Bromo-3-methoxybenzyl)morpholine is its potential as a lead compound for further derivatization and optimization. Researchers have leveraged its structural features to develop analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. For instance, studies have demonstrated that modifications in the 4-bromo-3-methoxybenzyl group can significantly alter the compound's binding affinity to specific targets, thereby fine-tuning its therapeutic effects.

The synthesis of 4-(4-Bromo-3-methoxybenzyl)morpholine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the bromine atom and the methoxy group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently.

From a medicinal chemistry perspective, 4-(4-Bromo-3-methoxybenzyl)morpholine has been investigated for its potential role in modulating neurotransmitter systems. Morpholine derivatives are known to interact with serotonin receptors, dopamine pathways, and other key neurotransmitter systems involved in CNS function. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects, making it a candidate for further exploration in treating mental health disorders.

Additionally, the structural motif of 4-(4-Bromo-3-methoxybenzyl)morpholine has been explored for its antimicrobial properties. The presence of both bromine and methoxy substituents enhances its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This has led to investigations into its efficacy against resistant bacterial strains, highlighting its potential as an alternative therapeutic agent in combating infections.

The pharmacokinetic profile of 4-(4-Bromo-3-methoxybenzyl)morpholine is another area of active research. Studies have focused on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability and reduce toxicity. Techniques such as molecular modeling and computer-assisted drug design have been utilized to predict how structural modifications will impact pharmacokinetic behavior.

In conclusion, 4-(4-Bromo-3-methoxybenzyl)morpholine (CAS No. 1394291-37-2) represents a promising compound with significant therapeutic potential. Its unique structural features make it an attractive scaffold for developing novel pharmaceuticals targeting various diseases. Ongoing research continues to uncover new applications and refine synthetic methodologies for this compound, ensuring its continued relevance in pharmaceutical development.

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Amadis Chemical Company Limited
(CAS:1394291-37-2)4-(4-Bromo-3-methoxybenzyl)morpholine
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清らかである:99%
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